molecular formula C29H23BrN2O5 B12019514 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 767334-04-3

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12019514
CAS No.: 767334-04-3
M. Wt: 559.4 g/mol
InChI Key: OWCBNPUKJXYFPU-FDAWAROLSA-N
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Description

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with a molecular formula of C29H23BrN2O5 and a molecular weight of 559.421 This compound is known for its unique structural features, which include a benzyloxy group, a phenoxy group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenol with 2-bromoacetyl chloride to form 4-(benzyloxy)phenyl 2-bromoacetate. This intermediate is then reacted with carbohydrazide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis generally follows similar steps as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with enzymes and receptors, modulating their activity. The bromobenzoate moiety may also play a role in binding to specific proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the 2-position of the benzoate moiety differentiates it from other similar compounds, potentially leading to unique reactivity and interactions .

Properties

CAS No.

767334-04-3

Molecular Formula

C29H23BrN2O5

Molecular Weight

559.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C29H23BrN2O5/c30-27-9-5-4-8-26(27)29(34)37-25-12-10-21(11-13-25)18-31-32-28(33)20-36-24-16-14-23(15-17-24)35-19-22-6-2-1-3-7-22/h1-18H,19-20H2,(H,32,33)/b31-18+

InChI Key

OWCBNPUKJXYFPU-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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